2-(Azepan-1-yl)ethyl(diphenyl)silanol is a chemical compound with the molecular formula . It features a silanol functional group, which is characterized by the presence of a silicon atom bonded to a hydroxyl group. This compound is classified as an organosilicon compound, specifically within the category of silanols, which are known for their versatility in various chemical applications. The presence of the azepane ring and diphenyl groups contributes to its unique properties and potential uses in scientific research and industrial applications.
The synthesis of 2-(azepan-1-yl)ethyl(diphenyl)silanol can be approached through several methods, primarily involving the reaction of silanes with amines or alcohols. One common synthetic route involves:
This method allows for controlled synthesis, yielding significant quantities of the compound for further study or application .
The molecular structure of 2-(azepan-1-yl)ethyl(diphenyl)silanol includes:
C1CCCN(C1)CCSi(O)(C2=CC=CC=C2)C3=CC=CC=C3
This structural complexity allows for diverse interactions in chemical reactions and biological systems .
2-(Azepan-1-yl)ethyl(diphenyl)silanol can undergo various chemical reactions, including:
These reactions are significant in synthetic organic chemistry, particularly in developing new materials and compounds.
The mechanism of action for 2-(azepan-1-yl)ethyl(diphenyl)silanol primarily revolves around its reactivity due to the silanol group:
This mechanism underlies its utility in catalysis and material science .
These properties make it suitable for various applications in organic synthesis and materials science .
The scientific uses of 2-(azepan-1-yl)ethyl(diphenyl)silanol include:
These applications highlight its versatility and importance in advancing chemical research and industrial processes .
CAS No.: 26532-22-9
CAS No.: 802855-66-9
CAS No.: 23745-82-6
CAS No.:
CAS No.: 93962-62-0